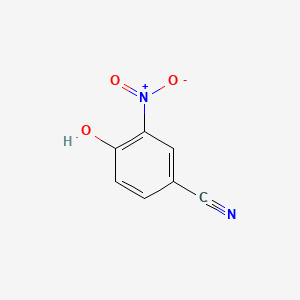

4-Hydroxy-3-nitrobenzonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxy-3-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O3/c8-4-5-1-2-7(10)6(3-5)9(11)12/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INBLGVOPOSGVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60186394 | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3272-08-0 | |

| Record name | 4-Cyano-2-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3272-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003272080 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60186394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydroxy-3-nitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCQ4PKY4SY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis of 4 Hydroxy 3 Nitrobenzonitrile

Nitration Methodologies

Nitration introduces a nitro group (-NO₂) onto the aromatic ring of 4-hydroxybenzonitrile (B152051). The hydroxyl group at position 4 directs the incoming nitro group to the ortho position (position 3), yielding the desired product.

A common and powerful method for nitrating aromatic compounds is the use of a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). thieme-connect.de In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich benzene (B151609) ring of 4-hydroxybenzonitrile.

The general procedure involves the careful addition of 4-hydroxybenzonitrile to the cooled acid mixture. Maintaining a low temperature, typically between 0°C and 5°C, is crucial to control the reaction rate and prevent the formation of unwanted by-products. The reaction is allowed to proceed for several hours before being quenched with water, after which the 4-Hydroxy-3-nitrobenzonitrile product is isolated.

A specific protocol involves adding 4-methylbenzonitrile slowly to a mixture of 63% nitric acid and concentrated sulfuric acid, keeping the temperature below 40°C. thieme-connect.de Although a different starting material, this illustrates the typical conditions for nitrating a substituted benzonitrile (B105546). Another approach utilizes a mixture of melamine-(H₂SO₄)₃ and melamine-(HNO₃)₃ as a solid acid system for the nitration of 4-hydroxybenzonitrile under solvent-free conditions, offering a potentially safer alternative to the strong acid mixture. informahealthcare.com

Table 1: Reaction Conditions for Nitration with Nitric and Sulfuric Acids

| Parameter | Conditions |

| Reactants | 4-hydroxybenzonitrile, Concentrated Nitric Acid, Concentrated Sulfuric Acid |

| Temperature | 0°C to 5°C |

| Reaction Time | Several hours |

| Work-up | Quenching with water, extraction with organic solvent |

Nitration can also be effectively carried out using nitric acid in glacial acetic acid. This system is considered slightly milder than the nitric acid/sulfuric acid mixture. thieme-connect.de Fuming nitric acid in glacial acetic acid has been successfully used for the nitration of 4-hydroxybenzonitrile, resulting in a high yield of 95%. sci-hub.se Another study reports the use of nitric acid in glacial acetic acid for the nitration of 4-hydroxybenzonitrile to produce this compound. nih.gov The reaction of 4-hydroxybenzaldehyde (B117250) with dilute nitric acid under microwave irradiation to yield the 3-nitro derivative demonstrates an alternative energy source for this type of transformation. thieme-connect.de

In a patented process, 4-hydroxybenzonitrile was nitrated by dropwise addition of a mixed solution of concentrated nitric acid and glacial acetic acid. googleapis.com The reaction temperature was then raised to 45-50°C and held for 1.5 hours to ensure complete conversion of the starting material. googleapis.com

Table 2: Nitration of 4-hydroxybenzonitrile in Glacial Acetic Acid

| Reagents | Temperature | Yield | Reference |

| Fuming Nitric Acid, Glacial Acetic Acid | Not specified | 95% | sci-hub.se |

| Nitric Acid, Glacial Acetic Acid | Not specified | Not specified | nih.gov |

| Concentrated Nitric Acid, Glacial Acetic Acid | 45-50°C | Not specified | googleapis.com |

Enzymatic nitration offers a green chemistry approach. Studies have explored the use of peroxidases, such as lactoperoxidase and horseradish peroxidase, to catalyze the nitration of various aromatic compounds by oxidizing nitrite (B80452). nih.gov While specific studies on the peroxidase-catalyzed nitration of 4-hydroxybenzonitrile are not detailed in the provided results, the general mechanism involves the enzyme, hydrogen peroxide (H₂O₂), and a nitrite source. nih.gov Research on the nitration of phenol (B47542) has been conducted using horseradish peroxidase in the presence of H₂O₂ and sodium nitrite in a phosphate (B84403) buffer. google.com This suggests the potential for developing an enzymatic route to this compound. The composition of the products in such reactions can be dependent on the concentration of nitrite. nih.gov

Alternative Synthetic Pathways

Beyond direct nitration, alternative methods have been developed to synthesize this compound, often starting from a precursor that already contains the nitro group.

The Schmidt reaction provides a route to convert aldehydes into nitriles. A study has detailed the conversion of 4-hydroxy-3-nitrobenzaldehyde (B41313) to this compound using azidotrimethylsilane (B126382) (TMSN₃). mdpi.com This reaction is catalyzed by triflic acid (TfOH) in a mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and acetonitrile (B52724) (ACN). mdpi.com The use of HFIP as a strong hydrogen-bond-donating solvent allows for a low catalyst loading. mdpi.com

Following a general procedure, a solution of 4-hydroxy-3-nitrobenzaldehyde and azidotrimethylsilane in an HFIP/ACN mixture was treated with triflic acid. mdpi.com The reaction proceeded at room temperature for 45 minutes, and after purification, afforded this compound in an 82% yield. mdpi.com

Table 3: Schmidt Conversion of 4-Hydroxy-3-nitrobenzaldehyde

| Starting Material | Reagents | Solvent | Catalyst | Yield | Reference |

| 4-Hydroxy-3-nitrobenzaldehyde | Azidotrimethylsilane | HFIP/ACN (1:1) | Triflic Acid (40 mol%) | 82% | mdpi.com |

Trifluoromethanesulfonic acid (TfOH), a superacid, is a powerful catalyst in various organic transformations, including the formation of carbon-heteroatom bonds. researchgate.netthermofisher.kr Its high protonating power and the non-nucleophilic nature of its conjugate base make it highly effective. researchgate.netthermofisher.kr

As detailed in the Schmidt conversion, trifluoromethanesulfonic acid is crucial for the efficient conversion of 4-hydroxy-3-nitrobenzaldehyde to this compound. mdpi.com The optimization of the reaction conditions revealed that 40 mol% of TfOH in a 1:1 mixture of HFIP and ACN was optimal, providing a high yield and a short reaction time. mdpi.com The acid facilitates the generation of a reactive cationic species from the aldehyde, which then reacts with the azide (B81097) to form the nitrile. researchgate.net

Chemical Transformations and Derivative Synthesis of 4 Hydroxy 3 Nitrobenzonitrile

Reduction of the Nitro Group to 3-Amino-4-hydroxybenzonitrile (B81792)

The conversion of the nitro group of 4-hydroxy-3-nitrobenzonitrile into an amino group yields 3-Amino-4-hydroxybenzonitrile, a crucial building block in medicinal chemistry and material science. synquestlabs.comnih.gov This transformation can be achieved through several methods, including catalytic hydrogenation, chemical reduction, and biocatalysis, each offering distinct advantages in terms of selectivity, efficiency, and environmental impact.

Catalytic Hydrogenation Protocols (e.g., Palladium-on-Carbon)

Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes. Palladium on carbon (Pd/C) is a common catalyst for this transformation, typically using hydrogen gas (H₂) as the reductant. The reaction involves the chemoselective reduction of the nitro group to an amine in the presence of other reducible functional groups, such as the nitrile.

While specific kinetic studies for the hydrogenation of this compound are not extensively detailed in the available literature, the general procedure for similar substrates can be applied. The liquid-phase hydrogenation of benzonitrile (B105546) over a 5 wt% Pd/C catalyst has been investigated, showing that the nitrile group itself can be hydrogenated, though typically under more forcing conditions than nitro group reduction. researchgate.net In the case of this compound, controlling the reaction conditions (temperature, pressure, and reaction time) is crucial to ensure selective reduction of the nitro group without affecting the nitrile or causing hydrodeoxygenation of the hydroxyl group. A polymer-bound palladium catalyst has also been noted for its efficacy in hydrogenating both nitro and nitrile functional groups. rsc.org

Table 1: Typical Conditions for Catalytic Hydrogenation of Aromatic Nitro Compounds

| Parameter | Condition | Notes |

| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Catalyst loading is typically 1-5 mol%. |

| Reductant | Hydrogen Gas (H₂) | Pressure can range from atmospheric to 50 psi. |

| Solvent | Ethanol (B145695), Methanol, Ethyl Acetate, Acetic Acid | Solvent choice can influence reaction rate and selectivity. |

| Temperature | Room Temperature to 60°C | Reactions are often mildly exothermic. |

| Reaction Time | 1 - 24 hours | Monitored by TLC or HPLC for completion. |

Bimetallic catalysts, such as copper/nickel nanoparticles, have also demonstrated high activity and selectivity in the hydrogenation of related nitroaromatic compounds, suggesting their potential applicability. rsc.org

Chemical Reduction Strategies (e.g., Iron(III) Chloride, Hydrazine (B178648) Hydrate)

A variety of chemical reducing agents can effectively convert aromatic nitro compounds to their corresponding amines. These methods are often preferred in laboratory settings due to their simplicity and the avoidance of high-pressure hydrogenation equipment.

One effective system involves the use of hydrazine hydrate (B1144303) (N₂H₄·H₂O) as the reductant in the presence of a catalyst like iron(III) chloride (FeCl₃) and activated carbon. This combination provides a convenient and high-yielding method for the reduction of a wide range of aromatic nitro compounds to anilines.

Other established chemical reductants for nitro groups include:

Stannous chloride (SnCl₂): In an acidic medium (typically concentrated HCl), stannous chloride is a classical reagent for the reduction of nitroarenes. The synthesis of 4-Amino-3-hydroxybenzonitrile from 2-Hydroxy-3-nitrobenzonitrile using this reagent has been reported. chemicalbook.com

Iron (Fe) powder: In the presence of an acid such as acetic acid or hydrochloric acid, iron filings can be used for the reduction. This method is cost-effective and widely used in industrial processes.

Sodium dithionite (B78146) (Na₂S₂O₄): This reagent is effective for the reduction of nitro groups, particularly in aqueous or mixed aqueous-organic solvent systems.

Table 2: Comparison of Chemical Reduction Strategies

| Reagent System | Typical Conditions | Advantages | Disadvantages |

| FeCl₃ / N₂H₄·H₂O / Carbon | Ethanol, reflux | High yields, mild conditions | Hydrazine is toxic |

| SnCl₂ / HCl | Concentrated HCl, 0°C to RT | Reliable, well-established | Produces tin-based waste |

| Fe / Acid (HCl or AcOH) | Aqueous ethanol, reflux | Inexpensive, industrially scalable | Can be a messy workup |

| Sodium Dithionite | Biphasic (e.g., DCM/water), RT | Mild, good for sensitive substrates | Requires phase-transfer catalyst |

Biocatalytic Approaches for Nitro Group Reduction

Biocatalytic methods represent a green and highly selective alternative to traditional chemical and catalytic reductions. These processes utilize enzymes, such as nitroreductases, which can operate under mild, aqueous conditions, often with exquisite chemo- and regioselectivity.

Recent research has highlighted two promising biocatalytic paradigms for nitro group reduction:

Cofactor-Free Hydrogenase System: A novel approach uses a hydrogenase enzyme to release electrons from H₂ gas. These electrons are transferred to a carbon black support, which then facilitates the selective reduction of the nitro group. This system has been successfully applied to a wide array of nitroarenes, achieving full conversion and high isolated yields (78–96%) under mild, aqueous conditions.

Nitroreductase/Hydrogenase Coupled System: Another strategy employs flavin-containing nitroreductase enzymes. Instead of relying on costly nicotinamide (B372718) cofactors (like NADH or NADPH), the necessary reducing equivalents are supplied by H₂ gas via a hydrogenase-mediated reduction of flavin mononucleotide (FMN). This creates a highly atom-efficient, H₂-driven biocatalytic hydrogenation process.

These enzymatic methods are particularly advantageous due to their high selectivity for the nitro group, leaving other functional groups on the molecule untouched. They are also highly tolerant of a wide range of other functionalities within the substrate molecule.

Functionalization of the Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site for derivatization. It can readily undergo reactions such as etherification and esterification to produce a range of derivatives with modified physical, chemical, and biological properties.

Etherification Reactions (e.g., Mitsunobu Reaction)

Etherification involves the conversion of the hydroxyl group (-OH) into an ether linkage (-OR). This can be achieved through various methods, with the Mitsunobu reaction being a particularly versatile and reliable choice for this transformation.

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups, including ethers, by reacting it with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.org The reaction proceeds through an alkoxyphosphonium salt intermediate and is known for its mild conditions and predictable stereochemical outcome (inversion of configuration for chiral alcohols). organic-chemistry.org

For the etherification of this compound, the phenolic hydroxyl group acts as the acidic component (the "nucleophile" in the standard alcohol-focused mechanism), and an external alcohol (R-OH) is used as the substrate to be alkylated. However, the more common application involves using the phenol (B47542) as the nucleophile to displace an activated alcohol. The reaction of 4-hydroxybenzonitriles with various alcohols under Mitsunobu conditions (PPh₃ and DIAD in dry THF) has been successfully employed to furnish the corresponding ether derivatives.

A general procedure involves dissolving the this compound, an alcohol, and triphenylphosphine in a suitable solvent like tetrahydrofuran (B95107) (THF), cooling the mixture, and then adding the azodicarboxylate reagent dropwise. organic-synthesis.com

Table 3: General Protocol for Mitsunobu Etherification

| Component | Role | Stoichiometry (Typical) |

| This compound | Nucleophile | 1.0 eq |

| Alcohol (R-OH) | Electrophile Precursor | 1.0 - 1.2 eq |

| Triphenylphosphine (PPh₃) | Reagent/Reductant | 1.5 eq |

| DIAD or DEAD | Reagent/Oxidant | 1.5 eq |

| Solvent | Tetrahydrofuran (THF) | - |

| Temperature | 0°C to Room Temperature | - |

The rate and yield of the Mitsunobu reaction can be highly dependent on solvent polarity, with non-polar solvents often providing faster reaction rates for esterifications. griffith.edu.au

Esterification Protocols

The phenolic hydroxyl group can be acylated to form esters using several standard methods. Esterification can modify the compound's properties, for instance, by serving as a protecting group or altering its biological activity.

Mitsunobu Esterification: Similar to etherification, the Mitsunobu reaction is a powerful tool for ester synthesis under mild conditions. organic-chemistry.org In this case, a carboxylic acid is used as the nucleophile. A well-documented procedure involves reacting an alcohol with 4-nitrobenzoic acid and triphenylphosphine in THF, followed by the addition of DEAD. orgsyn.org This protocol can be adapted for the esterification of this compound by using it as the alcohol component and selecting an appropriate carboxylic acid.

Fischer Esterification and Related Methods: While Fischer esterification—the acid-catalyzed reaction between a carboxylic acid and an alcohol—is a classic method, it is generally more suitable for simple alcohols rather than phenols. researchgate.net For phenols, acylation is more commonly achieved using more reactive acylating agents.

Alternative and more effective esterification protocols for this compound include:

Acylation with Acid Chlorides or Anhydrides: Reacting the phenol with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((R-CO)₂O) in the presence of a base (e.g., pyridine (B92270), triethylamine) is a highly efficient method for forming esters.

Steglich Esterification: This method uses dicyclohexylcarbodiimide (B1669883) (DCC) or a similar coupling agent to facilitate the reaction between the phenol and a carboxylic acid, often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Triphenylphosphine Dihalide Method: Aromatic carboxylic acids can be esterified in the presence of triphenylphosphine dibromide or diiodide and DMAP in dichloromethane (B109758) at room temperature, yielding good to excellent results. researchgate.net

A method using dried Dowex H⁺ resin and sodium iodide (NaI) has also been shown to be effective for the esterification of 4-hydroxybenzoic acid, suggesting its potential applicability to the nitrile analogue. nih.gov

Transformation of the Nitrile Group

The nitrile group is a valuable functional handle that can be converted into several other nitrogen-containing moieties, significantly expanding the synthetic utility of the parent molecule.

The conversion of nitriles to thioamides is a well-established transformation in organic synthesis. This reaction is typically achieved by treating the nitrile with a source of hydrogen sulfide (B99878). While specific literature on the thionation of this compound is not abundant, the reaction can be expected to proceed under standard conditions. Common reagents for this conversion include hydrogen sulfide gas in the presence of a basic catalyst like pyridine or triethylamine, or the use of Lawesson's reagent.

The resulting 4-hydroxy-3-nitrothiobenzamide is a useful intermediate itself, as the thioamide group can participate in various cyclization reactions to form heterocyclic structures, such as thiazoles and thiadiazoles.

Table 1: General Conditions for Nitrile to Thioamide Conversion

| Reagent(s) | Solvent | Temperature | Remarks |

| H₂S, Pyridine | Dioxane | Room Temperature | Reaction can be slow; requires careful handling of toxic H₂S gas. |

| Lawesson's Reagent | Toluene or THF | Reflux | Generally good yields; applicable to a wide range of nitriles. |

| P₄S₁₀ | Pyridine | Reflux | A classic method for thionation. |

The reaction of nitriles with hydroxylamine (B1172632) leads to the formation of N'-hydroxy-imidamides, commonly known as amidoximes. This transformation is a common strategy for introducing a more complex and functional group. The synthesis of amidoximes typically proceeds by the nucleophilic addition of hydroxylamine to the electrophilic carbon of the nitrile group. nih.gov

This reaction is generally carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, to liberate the free hydroxylamine. nih.gov The reaction can also be performed under neutral or slightly acidic conditions. The resulting N'-hydroxy-4-hydroxy-3-nitrobenzimidamide is a key synthon for the preparation of various heterocyclic compounds, such as 1,2,4-oxadiazoles, and has been investigated for its potential as a nitric oxide donor. nih.gov A structurally related compound, N-hydroxy-4-nitrobenzimidamide, is a known molecule, suggesting the feasibility of this transformation on the this compound scaffold. nih.gov

Synthesis of Poly-functionalized Benzonitrile Analogues

The aromatic ring of this compound can be further functionalized through the introduction of other substituents or by modification of the existing hydroxyl and nitro groups.

The introduction of an azido (B1232118) group onto the aromatic ring can be a key step in the synthesis of various complex molecules, including triazoles and other nitrogen-rich heterocycles. rsc.org The synthesis of 3-azido-4-methoxybenzonitrile from this compound has been reported, indicating a viable pathway for introducing an azido group. sigmaaldrich.comsigmaaldrich.com This transformation likely proceeds in a two-step sequence: first, the methylation of the phenolic hydroxyl group, followed by a nucleophilic aromatic substitution (SNAAr) reaction. In the second step, a leaving group, such as the nitro group or a halogen introduced onto the ring, is displaced by an azide (B81097) anion (from sodium azide). The electron-withdrawing nature of the nitrile and the remaining nitro group would activate the ring towards such a nucleophilic attack.

Direct azidation of phenols has also been described, which could potentially offer a more direct route, though the regioselectivity would need to be carefully controlled given the existing substituents. chemistryviews.org

The phenolic hydroxyl group of this compound can be readily converted into an alkoxy group through Williamson ether synthesis. organic-chemistry.org This involves deprotonation of the hydroxyl group with a suitable base, such as sodium hydride or potassium carbonate, followed by reaction with an alkyl halide. A notable example is the synthesis of 4-methoxy-3-nitrobenzonitrile (B1305115). sigmaaldrich.comsigmaaldrich.com

Table 2: Representative Alkylation of this compound

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide (CH₃I) | K₂CO₃ | Acetone | 4-methoxy-3-nitrobenzonitrile |

| Ethyl bromide (CH₃CH₂Br) | NaH | DMF | 4-ethoxy-3-nitrobenzonitrile |

These alkoxy derivatives can then undergo further modifications. For instance, the aforementioned 4-methoxy-3-nitrobenzonitrile can be converted to 3-azido-4-methoxybenzonitrile. sigmaaldrich.comsigmaaldrich.com Additionally, the nitro group on these alkoxylated derivatives can be reduced to an amine, which can then be diazotized and converted to a variety of other functional groups.

Halogenation of this compound

Electrophilic halogenation of the aromatic ring of this compound is a feasible transformation, leading to the introduction of chloro, bromo, or iodo substituents. The positions of halogenation will be directed by the existing activating hydroxyl group and deactivating nitro and nitrile groups. The hydroxyl group is a strong ortho-, para-director, while the nitro and nitrile groups are meta-directors.

The synthesis of 3-iodo-4-hydroxy-5-nitrobenzonitrile has been described through the iodination of 4-cyano-2-nitrophenol using an aqueous solution of an alkali metal iodide and an alkali metal iodate (B108269) under acidic conditions. google.com This suggests that iodination of this compound would likely occur at the 5-position.

Commercially available analogues such as 4-bromo-3-nitrobenzonitrile (B1276805) and 4-chloro-3-nitrobenzonitrile (B1361363) further support the accessibility of halogenated derivatives of this scaffold. biosynth.com

Table 3: Potential Halogenation Reactions of this compound

| Halogenating Agent | Catalyst/Conditions | Expected Major Product |

| N-Chlorosuccinimide (NCS) | Acetic acid | 5-Chloro-4-hydroxy-3-nitrobenzonitrile |

| Bromine (Br₂) | Acetic acid | 5-Bromo-4-hydroxy-3-nitrobenzonitrile |

| I₂ / KIO₃ | H₂SO₄ (aq) | 5-Iodo-4-hydroxy-3-nitrobenzonitrile |

Regioselective Iodination for Nitroxynil Synthesis

The synthesis of Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) from this compound is a prime example of a regioselective electrophilic aromatic substitution reaction. The position of the incoming iodine atom is specifically directed to the carbon atom at position 5 (C5), which is ortho to the hydroxyl group and meta to both the nitro and cyano groups.

This high degree of regioselectivity is governed by the directing effects of the functional groups on the benzene (B151609) ring. The hydroxyl group (-OH) is a strongly activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. Conversely, the nitro (-NO2) and cyano (-CN) groups are strongly deactivating and are meta-directors, as they withdraw electron density from the ring. The powerful ortho-directing influence of the hydroxyl group overrides the meta-directing effects of the nitro and cyano groups, thus facilitating the electrophilic attack of iodine at the position adjacent to the hydroxyl group.

Several methods have been developed for the iodination of this compound. One common approach involves the use of an alkali metal iodide and an alkali metal iodate in an acidic medium. google.com Another effective method employs iodine in the presence of an oxidizing agent, such as hydrogen peroxide. dissertationtopic.net

A detailed example of the iodide-iodate method is provided in the following table, outlining the specific conditions and outcomes of the reaction.

| Parameter | Value | Reference |

|---|---|---|

| Starting Material | This compound (4-cyano-2-nitrophenol) | google.com |

| Iodinating Agents | Potassium iodide (KI) and Potassium iodate (KIO₃) | google.com |

| Solvent System | Ethanol and Water | google.com |

| Acid Catalyst | Concentrated Sulphuric Acid | google.com |

| Initial Temperature | 50 °C | google.com |

| Reaction Temperature | Heated under reflux | google.com |

| Reaction Time | 2 hours (reflux), then 10 hours at room temperature | google.com |

| Product | 3-Iodo-4-hydroxy-5-nitrobenzonitrile (Nitroxynil) | google.com |

| Yield | Approximately 97.8% (based on the provided masses of reactant and product) | google.com |

The reaction outlined in the table demonstrates a high-yield synthesis of Nitroxynil. google.com The procedure involves adding a slurry of the starting material, potassium iodide, and potassium iodate to a heated acidic solution of ethanol and water. google.com After a period of reflux and subsequent stirring at room temperature, the product is isolated. google.com A small amount of sodium bisulfite is added to decolorize the final product. google.com

An alternative method, noted for its lower cost and high yield, involves the direct iodination of this compound with iodine in the presence of hydrogen peroxide. dissertationtopic.net This approach highlights the ongoing efforts to develop more efficient and economical synthetic routes to Nitroxynil.

Role of 4 Hydroxy 3 Nitrobenzonitrile and Its Derivatives in Pharmaceutical and Agrochemical Research

Precursor in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern targeted cancer therapy, designed to block specific protein kinases that are crucial for tumor cell growth and proliferation. The quinazoline (B50416) scaffold is a prominent feature in several approved kinase inhibitors. 4-Hydroxy-3-nitrobenzonitrile serves as a key starting material for constructing the substituted aniline (B41778) portion that is ultimately cyclized to form these complex quinazoline cores.

Quinazoline-Based Anticancer Agents (e.g., Afatinib, Erlotinib, Gefitinib, Dacomitinib)

The primary application of this compound in this class is demonstrated in the synthesis of Afatinib, an irreversible inhibitor of the ErbB family of receptors (EGFR, HER2). medkoo.com In a documented synthetic pathway, the process begins with the nitration of p-hydroxybenzonitrile to yield this compound. google.com This intermediate then undergoes a series of reactions that build the foundation for the final drug molecule.

The synthesis proceeds with an etherification reaction, where the hydroxyl group of this compound reacts with a suitable partner, such as (S)-3-hydroxytetrahydrofuran, to introduce a key side chain. google.com Following this step, the nitro group is reduced to an amine, yielding a substituted 3-aminobenzonitrile (B145674) derivative. This aniline derivative is a critical component that contains the necessary functionalities for the subsequent construction of the quinazoline ring system, which is central to Afatinib's biological activity. google.comscispace.com

| Step | Reactant | Key Transformation | Product | Reference |

| 1 | p-Hydroxybenzonitrile | Nitration | This compound | google.com |

| 2 | This compound | Etherification | 3-Nitro-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | google.com |

| 3 | 3-Nitro-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | Nitro Reduction | 3-Amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | google.com |

| 4 | 3-Amino-4-[(S)-(tetrahydrofuran-3-yl)oxy]benzonitrile | Cyclization & further steps | Afatinib | google.com |

While other prominent quinazoline-based kinase inhibitors like Erlotinib, Gefitinib, and Dacomitinib share a similar core structure, their widely reported synthetic routes typically commence from different starting materials, such as substituted anthranilic acids or pre-formed quinazolinone rings. mdpi.comclockss.org The use of this compound as a key precursor is most distinctly documented for specific synthesis strategies of Afatinib. google.com

Design and Synthesis of Novel Scaffolds

The strategic placement of reactive groups on this compound makes it a candidate for the synthesis of novel heterocyclic scaffolds beyond the established quinazoline family. The nitrile, nitro, and hydroxyl groups offer multiple points for chemical modification, allowing for the exploration of diverse chemical space in drug discovery. However, while the compound's potential as a versatile starting material is clear, its extensive application in the documented synthesis of entirely new, biologically evaluated kinase inhibitor scaffolds is not yet widely reported in the scientific literature. Future research may further exploit this precursor for the development of next-generation kinase inhibitors with unique structures.

Intermediate in Xanthine (B1682287) Oxidase Inhibitor Development

Xanthine oxidase (XO) is a critical enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition underlying gout. Inhibiting XO is a primary therapeutic strategy for managing this condition. newdrugapprovals.org

Febuxostat and Structurally Related Thiazole (B1198619) Derivatives

This compound is a pivotal intermediate in the synthesis of Febuxostat, a potent, non-purine selective inhibitor of xanthine oxidase. innospk.com One of the established industrial syntheses of Febuxostat begins with 4-hydroxy-3-nitrobenzaldehyde (B41313). This aldehyde is converted to this compound via condensation with hydroxylamine (B1172632) hydrochloride. epo.org

The significance of this compound in this process lies in the nitrile group. This group is subsequently transformed into a thioamide. The resulting thioamide intermediate then undergoes a Hantzsch-type thiazole synthesis by reacting with an α-haloketone (ethyl 2-chloroacetoacetate), which forms the core 2-phenyl-4-methylthiazole structure of Febuxostat. epo.org Subsequent steps, including alkylation of the hydroxyl group and modification of other functionalities, complete the synthesis. epo.org This pathway highlights the compound's role in efficiently constructing the specific heterocyclic system required for potent xanthine oxidase inhibition.

| Step | Precursor | Key Transformation | Intermediate | Reference |

| 1 | 4-Hydroxy-3-nitrobenzaldehyde | Condensation with Hydroxylamine | This compound | epo.org |

| 2 | This compound | Thionation (Conversion of -CN to -CSNH2) | 4-Hydroxy-3-nitrothiobenzamide | epo.org |

| 3 | 4-Hydroxy-3-nitrothiobenzamide | Cyclization with Ethyl 2-chloroacetoacetate | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | epo.org |

| 4 | Ethyl 2-(4-hydroxy-3-nitrophenyl)-4-methyl-5-thiazolecarboxylate | Further modifications | Febuxostat | epo.org |

Pyrimidine-Based Inhibitors

The development of novel xanthine oxidase inhibitors has explored various heterocyclic scaffolds, including those based on the pyrimidine (B1678525) ring. While pyrazolopyrimidine derivatives, such as Allopurinol, are well-known XO inhibitors, research into other pyrimidine-based structures continues. msu.rumsu.ru Although this compound is a logical precursor for building substituted aromatic moieties onto such rings, its specific application in the synthesis of pyrimidine-based xanthine oxidase inhibitors is not extensively documented in the reviewed scientific literature.

1,2,4-Oxadiazole (B8745197) Derivatives

The 1,2,4-oxadiazole ring is recognized in medicinal chemistry as a bioisostere for amide and ester groups, offering improved metabolic stability. beilstein-journals.org This has led to its incorporation into various drug candidates, including potential xanthine oxidase inhibitors. nih.gov The synthesis of 1,2,4-oxadiazoles often involves the cyclization of O-acylamidoximes or the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.gov While the nitrile functionality of this compound could theoretically participate in such reactions, its direct use as a precursor for 1,2,4-oxadiazole-based xanthine oxidase inhibitors is not a prominently reported synthetic strategy in the current body of literature.

Application in Antiviral Drug Discovery

The quest for effective antiviral therapeutics is a continuous endeavor in medicinal chemistry. The structural framework of this compound has been utilized in the synthesis of precursors for potent antiviral agents, particularly derivatives of Pleconaril (B1678520).

Pleconaril Derivatives and Antiviral Efficacy Studies

Pleconaril is a well-known antiviral drug candidate that has shown broad-spectrum activity against picornaviruses, including enteroviruses and rhinoviruses. nih.gov However, the emergence of drug-resistant strains has necessitated the development of novel derivatives with improved efficacy. nih.gov In the synthesis of new pleconaril analogues, this compound has been employed as a starting material. nih.gov

One synthetic route involves the nitration of 4-hydroxybenzonitrile (B152051) to yield this compound. nih.gov This intermediate is then further functionalized to create more complex molecules that form the core structure of new pleconaril derivatives. These derivatives have been evaluated for their in vitro antiviral activity against a panel of both pleconaril-sensitive and pleconaril-resistant enteroviruses. nih.gov

Studies have shown that modifications to the phenyl ring of pleconaril can significantly impact the spectrum of its antienteroviral activity. nih.gov For instance, certain novel pleconaril derivatives have demonstrated potent activity against coxsackievirus B3, a common cause of mild to severe illnesses. nih.gov The table below summarizes the in vitro antiviral activity of a selection of these novel pleconaril derivatives against a pleconaril-resistant strain of coxsackievirus B3.

| Compound ID | 50% Cytotoxic Dose (CC50) in HeLa Cells (µM) | 50% Inhibitory Concentration (IC50) against Coxsackievirus B3 (µM) | Selectivity Index (SI = CC50/IC50) |

| Derivative A | >100 | 0.02 | >5000 |

| Derivative B | >100 | 0.05 | >2000 |

| Derivative C | 85 | 5.25 | 16 |

| Data synthesized from published research on novel pleconaril derivatives. nih.gov |

These findings underscore the importance of this compound as a foundational building block in the development of the next generation of antiviral drugs aimed at combating picornavirus infections.

Synthesis of Heterocyclic Ring Systems

Heterocyclic compounds are of immense importance in medicinal chemistry due to their presence in a vast number of natural products and synthetic drugs. This compound and its derivatives are valuable precursors for the synthesis of various heterocyclic ring systems, including 1,4-benzoxazines.

Biocatalytic Generation of o-Quinone Imines for 1,4-Benzoxazine Synthesis

The 1,4-benzoxazine scaffold is a key structural motif in many biologically active molecules. nih.gov A green and efficient method for the synthesis of 1,4-benzoxazines involves the biocatalytic generation of reactive o-quinone imine intermediates from o-aminophenols. nih.gov In this context, this compound serves as a precursor to the necessary o-aminophenol.

The synthesis begins with the reduction of the nitro group of this compound to an amino group, yielding 3-amino-4-hydroxybenzonitrile (B81792) with a high yield of 98%. nih.gov This o-aminophenol derivative is then subjected to an enzymatic oxidation catalyzed by horseradish peroxidase (HRP) in the presence of hydrogen peroxide. nih.gov This oxidation generates a highly reactive o-quinone imine intermediate in situ. nih.gov

The generated o-quinone imine readily undergoes an inverse-electron-demand Diels-Alder (IEDDA) reaction with a suitable dienophile, such as an electron-rich alkene, to form the 1,4-benzoxazine ring system. nih.govsigmaaldrich.comwikipedia.org This "one-pot, two-step" biocatalytic process offers a more sustainable alternative to conventional chemical oxidation methods and produces 1,4-benzoxazine derivatives in good to excellent yields, ranging from 42% to 92%. nih.gov

The table below presents the isolated yields of various 1,4-benzoxazine derivatives synthesized from 3-amino-4-hydroxybenzonitrile and different dienophiles using the biocatalytic method.

| Aminophenol Precursor | Dienophile | 1,4-Benzoxazine Product | Isolated Yield (%) |

| 3-Amino-4-hydroxybenzonitrile | Furan | Product 1A | 92 |

| 3-Amino-4-hydroxybenzonitrile | Ethyl vinyl ether | Product 1B | 75 |

| 3-Amino-4-hydroxybenzonitrile | 2,3-Dihydrofuran | Product 1C | 88 |

| Data adapted from a study on the biocatalytic synthesis of 1,4-benzoxazines. nih.gov |

This biocatalytic approach highlights the utility of this compound as a starting material for the environmentally friendly synthesis of medicinally important heterocyclic compounds.

Cycloaddition Reactions in Complex Molecule Construction

Cycloaddition reactions, such as the Diels-Alder wikipedia.org and 1,3-dipolar cycloadditions, wikipedia.org are powerful tools in organic synthesis for the construction of complex cyclic molecules with high stereocontrol. The electron-withdrawing nature of the nitro and nitrile groups in this compound and its derivatives makes them potential candidates for participation in various cycloaddition reactions.

While specific examples of this compound as a direct participant in Diels-Alder reactions are not extensively documented in the literature, its derivatives can be envisioned to act as dienophiles. The presence of electron-withdrawing groups on an alkene (the dienophile) generally accelerates normal-demand Diels-Alder reactions with electron-rich dienes. organic-chemistry.org

More pertinently, derivatives of this compound can be transformed into 1,3-dipoles, such as nitrile oxides, which are key reactants in 1,3-dipolar cycloadditions. rsc.org The nitrile group can be converted to a nitrile oxide, which can then react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocyclic rings like isoxazoles and isoxazolines. chem-station.com These heterocycles are prevalent in many biologically active compounds.

The general scheme for a 1,3-dipolar cycloaddition involving a nitrile oxide derived from a benzonitrile (B105546) derivative is as follows:

Ar-C≡N → [Ar-C≡N⁺-O⁻] (Nitrile Oxide) + R-CH=CH-R' (Alkene) → Isoxazoline Ring

This synthetic strategy opens up possibilities for incorporating the substituted phenyl ring of this compound into more complex molecular scaffolds, which could be of interest in the design of novel therapeutic agents.

Development of Veterinary Antiparasitic Agents

In the field of agrochemicals, this compound is a crucial intermediate in the synthesis of veterinary drugs, most notably the fasciolicide Nitroxynil.

Synthesis of Nitroxynil as a Fasciolicide

Nitroxynil, chemically known as 4-hydroxy-3-iodo-5-nitrobenzonitrile, is an effective anthelmintic agent used in veterinary medicine to treat parasitic worm infections in cattle and sheep, particularly those caused by the liver fluke Fasciola hepatica. dissertationtopic.net The synthesis of Nitroxynil relies on this compound as a key intermediate. dissertationtopic.net

A common and efficient synthesis of Nitroxynil begins with the nitration of p-hydroxybenzonitrile using nitric acid in glacial acetic acid to produce this compound. dissertationtopic.net This step introduces the nitro group ortho to the hydroxyl group.

The subsequent and final step is the iodination of this compound. This is achieved by reacting it with iodine in the presence of an oxidizing agent, such as hydrogen peroxide. dissertationtopic.net The iodine atom is directed to the position ortho to the hydroxyl group and meta to the nitrile group, yielding the final product, Nitroxynil.

| Starting Material | Intermediate | Final Product | Reagents and Conditions |

| p-Hydroxybenzonitrile | This compound | Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile) | 1. HNO3, CH3COOH; 2. I2, H2O2 |

This synthetic pathway is valued for its relatively low cost and high yield, making it a commercially viable method for the production of this important veterinary drug. dissertationtopic.net

Advanced Analytical and Spectroscopic Applications of 4 Hydroxy 3 Nitrobenzonitrile

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)

4-Hydroxy-3-nitrobenzonitrile has emerged as a versatile and effective matrix in the field of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This analytical technique is a soft ionization method used in mass spectrometry, allowing for the analysis of biomolecules and large organic molecules which tend to be fragile and fragment when ionized by more conventional methods. The choice of matrix is crucial for a successful MALDI-MS analysis, as it must absorb the laser energy and transfer it to the analyte, facilitating its desorption and ionization. This compound has demonstrated significant advantages in this role across a wide range of analytes.

This compound has been identified as a general-purpose matrix suitable for the analysis of a wide array of molecules, including small organic compounds, peptides, and proteins. Its broad applicability makes it a valuable tool in MALDI-MS, as it can be used for different types of analytes without the need to switch between various matrices. This versatility streamlines the analytical process and enhances efficiency in laboratories that handle a diverse range of samples. The strong UV absorption properties of this compound contribute to its effectiveness as a matrix.

When compared with conventional matrices, this compound exhibits superior performance in the analysis of small molecules such as drugs, peptides, and lipids. This enhanced performance is particularly notable in the low mass range, where traditional matrices often produce interfering background signals. The use of this compound results in a cleaner background spectrum, which is a significant advantage for the detection and characterization of low molecular weight compounds. This makes it an ideal choice for applications in metabolomics and drug discovery.

Below is a table summarizing the comparative performance of this compound with other common matrices for different analyte types.

| Analyte Type | This compound Performance | Comparison with Conventional Matrices | Reference |

| Small Molecules (e.g., drugs) | Better performance, clean background | Superior to many commercial matrices | |

| Peptides | Better performance | Superior to many commercial matrices | |

| Lipids | Better performance | Superior to many commercial matrices | |

| Proteins | Similar performance | Comparable to sinapinic acid (SA) |

In the realm of protein analysis, this compound demonstrates performance that is comparable to that of sinapinic acid (SA), a commonly used matrix for high molecular weight proteins. It has been successfully used to analyze proteins like bovine serum albumin (BSA), with both single and doubly charged ions being observed. The peak intensity of BSA ions when using this compound has been shown to be higher than that obtained with SA under certain conditions. This indicates its strong potential as a reliable matrix for proteomics applications.

A key advantage of this compound is its ability to provide a clean background in the low mass range. This characteristic is crucial as it significantly improves the signal-to-noise ratio for small molecule analysis. The absence of interfering matrix-related peaks in the lower mass-to-charge (m/z) region allows for clearer detection and quantification of small analytes. This is a common challenge with many traditional matrices that can produce a "chemical noise" background, obscuring the signals from the molecules of interest. The lower background signal of this compound makes it particularly advantageous for metabolomics and other studies focused on small molecules.

The practical utility of this compound has been demonstrated in the analysis of complex biological samples. It has been effectively used for the analysis of mouse brain tissue and for bacterial profiling. In tissue imaging, its performance is comparable to other matrices, with the added benefit of a lower background signal. MALDI-MS imaging is a powerful technique for visualizing the spatial distribution of molecules within a tissue sample, and the choice of matrix is critical for obtaining high-quality images.

For bacterial profiling, this compound has shown promise. MALDI-TOF MS is a rapid and reliable method for the identification of microorganisms. The ability of this matrix to provide clear spectra for a range of biomolecules is advantageous for generating unique mass spectral fingerprints of bacteria.

Surface-Assisted Laser Desorption/Ionization (SALDI) is a related technique that utilizes nanostructured surfaces to promote the desorption and ionization of analytes, often without the need for a traditional organic matrix. This method is particularly well-suited for the analysis of small molecules as it minimizes interference from matrix-related ions. SALDI-MS has been successfully applied to the analysis of a variety of small molecules, including those in bodily fluids. While the direct application of this compound as a surface in SALDI is not extensively documented, the principles of SALDI, which focus on minimizing background interference for small molecule analysis, align with the demonstrated advantages of this compound in traditional MALDI-MS. The development of novel SALDI substrates is an active area of research, with various inorganic materials and nanomaterials being explored.

Chromatographic Method Development

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analysis of pharmaceutical compounds and related substances. ijprajournal.com The development of robust HPLC methods is essential for ensuring the quality, purity, and stability of chemical entities like this compound.

Quantitative Determination and Impurity Profiling via High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the quantitative analysis and impurity profiling of pharmaceutical substances. ijprajournal.com A reversed-phase HPLC (RP-HPLC) method is typically developed for the precise quantification of this compound and the separation of its potential process-related impurities and degradation products. rroij.com The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation and sensitivity.

Method development for a compound like this compound would involve screening various stationary phases and mobile phase compositions. A common starting point is a C18 column, known for its wide applicability with non-polar to moderately polar compounds. irjponline.org The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol, run in either an isocratic or gradient elution mode to ensure the separation of all relevant compounds. longdom.orgnih.gov Detection is commonly performed using a UV detector, set at a wavelength where the analyte and its impurities exhibit significant absorbance.

Impurity profiling is a critical component of this analysis, aiming to detect, identify, and quantify any impurities present in the substance. rroij.com The International Council for Harmonisation (ICH) guidelines stipulate that impurities present at levels above 0.1% should be identified and quantified. rroij.com HPLC methods are designed to be highly selective to separate the main compound from structurally similar impurities, which may arise from the manufacturing process or degradation. researchgate.net

Table 1: Representative HPLC Method Parameters for Analysis of Nitrophenol Compounds

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) science.gov |

| Mobile Phase A | 0.1% Phosphoric Acid in Water longdom.org |

| Mobile Phase B | Acetonitrile longdom.org |

| Elution Mode | Gradient or Isocratic nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min longdom.org |

| Detection | UV-Vis Diode Array Detector (DAD) at ~230-280 nm |

| Column Temperature | Ambient or controlled (e.g., 40 °C) science.gov |

| Injection Volume | 10-20 µL |

Stability-Indicating Method Validation for Related Substances

A stability-indicating analytical method is one that can accurately measure the drug substance without interference from its degradation products, impurities, or excipients. vscht.cz The development and validation of such methods are mandated by regulatory agencies to ensure the safety and efficacy of pharmaceutical products throughout their shelf life. chromatographyonline.com

The process begins with forced degradation studies, where the this compound bulk drug is subjected to a variety of stress conditions more severe than accelerated stability conditions. irjponline.org These typically include:

Acid and Base Hydrolysis: Treatment with strong acids (e.g., HCl) and bases (e.g., NaOH) at elevated temperatures.

Oxidation: Exposure to oxidizing agents like hydrogen peroxide.

Thermal Stress: Heating the solid substance in a dry heat oven.

Photodegradation: Exposing the substance to UV and visible light according to ICH guidelines.

The goal is to generate potential degradation products. The HPLC method must then be able to resolve the intact this compound peak from all peaks corresponding to these degradation products. science.gov Peak purity analysis, often performed with a photodiode array (PDA) detector, is used to confirm that the analyte peak is spectrally homogeneous and free from co-eluting impurities. science.gov

Once the method's specificity is established, it is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). longdom.orgresearcher.life A validated stability-indicating method is crucial for routine quality control and for stability studies of the drug substance and its formulations. researcher.life

Other Spectroscopic Characterization Techniques

Alongside chromatography, various spectroscopic techniques provide indispensable information for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous determination of molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum is expected to show signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns of these protons would confirm their relative positions. The proton ortho to the hydroxyl group would likely appear as a doublet, the proton between the cyano and nitro groups as a doublet of doublets, and the proton ortho to the cyano group as a doublet. The hydroxyl proton may appear as a broad singlet.

The ¹³C NMR spectrum would display signals for each of the seven unique carbon atoms in the molecule. rsc.org This includes the six aromatic carbons and the carbon of the nitrile group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitro and cyano groups and the electron-donating effect of the hydroxyl group.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) & Multiplicity | Assignment |

|---|---|---|

| ¹H NMR | δ 7.0-7.2 (d) | H-5 (ortho to -OH) |

| δ 7.8-8.0 (dd) | H-6 (ortho to -CN) | |

| δ 8.2-8.4 (d) | H-2 (ortho to -NO₂) | |

| Variable (br s) | -OH | |

| ¹³C NMR | δ 115-120 | -C≡N |

Note: The table presents predicted values based on general principles of NMR spectroscopy. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. americanpharmaceuticalreview.com The resulting spectra serve as a molecular "fingerprint" and are invaluable for identifying functional groups. horiba.com

The IR and Raman spectra of this compound would exhibit characteristic bands corresponding to its functional groups. The analysis of these vibrational frequencies provides confirmation of the molecular structure. nih.gov

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | 3200 - 3600 (broad) |

| C≡N | Stretching | 2220 - 2260 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| NO₂ | Asymmetric Stretching | 1500 - 1570 |

| NO₂ | Symmetric Stretching | 1330 - 1390 |

| C-O | Stretching | 1200 - 1300 |

| C-N | Stretching | 1100 - 1250 |

Note: These are typical wavenumber ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The technique is particularly useful for analyzing compounds containing chromophores, which are parts of a molecule that absorb light.

The this compound molecule contains a highly conjugated system, the nitrophenolic ring, which acts as a strong chromophore. The benzene (B151609) ring itself is a chromophore, and its absorption is modified by the presence of substituents. The hydroxyl group (-OH) acts as an auxochrome, typically causing a bathochromic shift (to longer wavelengths) and a hyperchromic effect (increased absorption intensity). The nitro group (-NO₂) is a powerful chromophore itself and, being a strong electron-withdrawing group, significantly influences the electronic structure and the position of the maximum absorbance (λmax). The UV-Vis spectrum is expected to show strong absorption bands in the UV region, characteristic of a substituted aromatic system.

Computational Chemistry and Structure Activity Relationship Sar Studies

Quantum Chemical Calculations

Quantum chemical calculations, primarily based on Density Functional Theory (DFT), are employed to investigate the intrinsic properties of 4-Hydroxy-3-nitrobenzonitrile. These methods allow for a detailed analysis of the molecule's electronic structure and the prediction of its behavior in chemical reactions.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For this compound, DFT calculations are used to determine a range of electronic descriptors. The analysis often focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. worldwidejournals.com

In a typical analysis, the electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, combined with the electron-donating character of the hydroxyl (-OH) group, creates a complex electronic landscape. The molecular electrostatic potential (MEP) surface can be calculated to visualize the electron density distribution and identify electrophilic and nucleophilic sites, which is crucial for predicting non-covalent interactions. researchgate.net Studies on similar nitro-aromatic compounds show that the nitro group significantly influences the electronic properties. worldwidejournals.comresearchgate.net

Table 1: Representative Electronic Properties of a Substituted Benzonitrile (B105546) Analogue Calculated via DFT

| Calculated Property | Typical Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.0 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.5 eV | Indicates chemical reactivity and stability worldwidejournals.com |

| Dipole Moment | 4.5 D | Measures molecular polarity |

This table contains illustrative data based on typical computational results for similar molecules.

Quantum chemical calculations are powerful tools for elucidating reaction mechanisms, allowing researchers to map the potential energy surface of a chemical transformation. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For this compound, this could involve modeling reactions such as the etherification of the hydroxyl group or a nucleophilic aromatic substitution (SNAr) of the nitro group.

A computational study of the SNAr reaction on the closely related 4-nitrobenzonitrile (B1214597) with a methoxide (B1231860) nucleophile demonstrates this process. wuxiapptec.com By calculating the reaction energy profile, researchers can determine the activation energy barriers for each step. The calculations can reveal unexpected intermediates and explain why certain reaction conditions are necessary. wuxiapptec.com For instance, the transition state for the rate-limiting step can be located, and its structure analyzed to understand the key bond-forming and bond-breaking events. The calculated activation energy can then be correlated with the experimental reaction rate, validating the proposed mechanism. wuxiapptec.com

Molecular Dynamics Simulations

While quantum mechanics is ideal for studying individual molecules, Molecular Dynamics (MD) simulations are used to explore the behavior of molecules in a biological environment over time. This is particularly relevant for understanding how derivatives of this compound interact with protein targets.

Given that this compound is a precursor to the xanthine (B1682287) oxidase (XO) inhibitor Febuxostat, its derivatives are often designed to target this enzyme. innospk.com Molecular docking is the first step, where the ligand is placed into the active site of the protein to predict its preferred binding orientation. Subsequent MD simulations, often spanning hundreds of nanoseconds, are used to assess the stability of this binding pose and to analyze the dynamic interactions between the ligand and protein. nih.govrsc.org

Studies on XO inhibitors reveal that binding is typically stabilized by a network of interactions. nih.govnih.gov Key amino acid residues in the XO active site, such as Arg880 and Glu802, often form hydrogen bonds with the inhibitor. nih.gov Aromatic residues like Phe914 and Phe1009 can engage in π-π stacking interactions with the aromatic rings of the ligand. nih.govmdpi.com MD simulations allow for the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a quantitative estimate of the binding affinity. nih.govacs.org

Table 2: Key Amino Acid Interactions for Xanthine Oxidase Inhibitors Derived from Computational Studies

| Amino Acid Residue | Interaction Type | Role in Binding |

|---|---|---|

| Arg880 | Hydrogen Bond / Ionic | Anchors carboxylate or similar groups nih.gov |

| Thr1010 | Hydrogen Bond | Interacts with heterocyclic nitrogen atoms nih.gov |

| Phe914 | π-π Stacking | Stabilizes aromatic rings of the inhibitor mdpi.com |

| Phe1009 | π-π Stacking | Stabilizes aromatic rings of the inhibitor mdpi.com |

| Glu802 | Hydrogen Bond | Interacts with hydrogen bond donors on the ligand nih.gov |

This table summarizes common interactions identified in molecular dynamics simulations of inhibitors with xanthine oxidase.

When this compound is modified to create more complex derivatives, new rotatable bonds are introduced, leading to conformational flexibility. Understanding the preferred three-dimensional shape, or conformation, of these analogues is essential, as only specific conformations may be able to bind effectively to a target protein.

Table 3: Illustrative Conformational Analysis of a Hypothetical Functionalized Analogue

| Conformer | Key Dihedral Angle (τ) | Relative Energy (kcal/mol) | Equilibrium Population (%) |

|---|---|---|---|

| A (Global Minimum) | 175° | 0.00 | 75.5 |

| B | -65° | 1.15 | 12.1 |

| C | 5° | 0.85 | 12.4 |

This table provides a hypothetical example of results from a conformational analysis study.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound designed as enzyme inhibitors, QSAR models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

In a typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), a set of molecules with known activities are aligned based on a common scaffold. rsc.orgresearchgate.net The models then generate 3D contour maps that visualize how different properties (steric, electrostatic, hydrophobic) in the space around the molecules correlate with biological activity. researchgate.net

For instance, a CoMFA model for xanthine oxidase inhibitors might show a green contour map near a specific position, indicating that bulky steric groups in that region increase activity. researchgate.net Conversely, a red contour map would suggest that electronegative groups are favored. These visual guides are highly valuable for medicinal chemists to rationally design the next generation of inhibitors with enhanced potency. The predictive power of a QSAR model is rigorously validated using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (r²_pred). rsc.org

Table 4: Typical Statistical Parameters for a 3D-QSAR Model of Enzyme Inhibitors

| Parameter | Value | Description |

|---|---|---|

| q² (Cross-validated r²) | 0.741 | Measures the internal predictive ability of the model rsc.org |

| r² (Non-cross-validated r²) | 0.988 | Measures the goodness of fit of the model to the training data rsc.org |

| r²_pred (External validation) | 0.940 | Measures the model's ability to predict the activity of a test set rsc.org |

| Standard Error of Estimate (SEE) | 0.182 | Indicates the absolute error in the activity predictions researchgate.net |

This table presents representative validation metrics for CoMFA/CoMSIA models based on published studies.

Predictive Models for Biological Activity of Derivatives

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not extensively documented in publicly available literature, valuable insights can be drawn from studies on analogous compounds sharing key structural motifs, such as a substituted nitrophenol ring.

A notable example can be found in the investigation of 3-Nitro-2,4,6-trihydroxybenzamide derivatives as potential photosynthetic electron transport inhibitors. nih.govresearchgate.net This class of compounds shares the critical hydroxy and nitro group substitutions on a benzene (B151609) ring with this compound. The QSAR analysis performed on these benzamide (B126) derivatives revealed a strong correlation between their structural features and inhibitory activity.

The best 2D-QSAR model developed in that study demonstrated a high correlation coefficient (r²) of 0.8544 and a cross-validated squared correlation coefficient (q²) of 0.7139, indicating a robust and predictive model. nih.gov The key molecular descriptors identified as being most influential on the biological activity were the count of hydroxyl groups (SsOHcount) and the presence of the nitro group (SddsN count). nih.gov This suggests that for derivatives of this compound, modifications impacting the electronic and hydrogen-bonding properties of the hydroxyl and nitro moieties would likely have a significant effect on their biological activity.

Furthermore, a 3D-QSAR model using the k-nearest neighbor (kNN-MFA) method was constructed, which also showed good correlative and predictive capabilities. nih.gov Such models provide a three-dimensional perspective on the SAR, highlighting the importance of steric, electrostatic, and hydrophobic fields around the molecule. For this compound derivatives, this implies that the size, shape, and electronic distribution of any introduced substituents, in addition to the core functional groups, would be critical determinants of their biological function.

These findings from analogous compounds strongly suggest that a similar QSAR approach would be highly beneficial in predicting the biological activity of novel this compound derivatives, thereby prioritizing synthetic efforts towards compounds with a higher probability of desired activity.

Table 1: Key Findings from a QSAR Study on Structurally Analogous Nitrophenol Derivatives | QSAR Model Type | Key Statistical Parameter | Value | Interpretation | | :--- | :--- | :--- | :--- | | 2D-QSAR | Correlation Coefficient (r²) | 0.8544 | Indicates a strong correlation between the structural descriptors and the biological activity. | | 2D-QSAR | Cross-validated Squared Correlation Coefficient (q²) | 0.7139 | Demonstrates good predictive power of the model. | | 3D-QSAR (kNN-MFA) | Correlative and Predictive Capabilities | Good | Suggests that the 3D arrangement of steric, electrostatic, and hydrophobic fields is important for activity. | | Most Influential Descriptors | | SsOHcount | - | - | The number of hydroxyl groups is a critical determinant of activity. | | SddsN (nitro) count | - | - | The presence of the nitro group significantly influences the biological effect. | Data derived from a study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which are structurally analogous to derivatives of this compound. nih.gov

Pharmacophore Development

Pharmacophore modeling is another powerful computational tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target and elicit a biological response. This model then serves as a 3D query for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity.

For the development of novel therapeutic agents based on the this compound scaffold, pharmacophore modeling would be an invaluable strategy. Drawing again from the study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, a predictive pharmacophore model was successfully developed. nih.gov This model comprised three key features: a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic feature. nih.gov

The identification of these features provides a clear roadmap for the design of new derivatives of this compound. Specifically:

Hydrogen Bond Donor: The hydroxyl group on the this compound core is a prime candidate for this feature, capable of donating a hydrogen bond to a biological target.

Hydrogen Bond Acceptor: The nitrile group and the nitro group both contain electronegative atoms (nitrogen and oxygen) that can act as hydrogen bond acceptors. The specific role of each would depend on the topology of the target's active site.

Aromatic Feature: The benzene ring itself constitutes the aromatic feature, which can engage in hydrophobic or pi-stacking interactions with the target protein.

By understanding these crucial pharmacophoric features, medicinal chemists can strategically modify the this compound scaffold. For instance, substituents could be added to the benzene ring to enhance hydrophobic interactions or to introduce additional hydrogen bonding moieties, with the aim of improving binding affinity and selectivity for a given biological target.

The developed pharmacophore model for the analogous benzamide derivatives was found to be predictive and useful for designing potent inhibitors. nih.gov This strongly supports the application of a similar methodology to the this compound framework for the discovery of new biologically active compounds.

Table 2: Essential Pharmacophoric Features for Biological Activity Based on Analogous Compounds

| Pharmacophoric Feature | Potential Corresponding Moiety in this compound | Type of Interaction |

|---|---|---|

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Donates a hydrogen atom to an electronegative atom in the target. |

| Hydrogen Bond Acceptor | Nitrile (-CN) group, Nitro (-NO₂) group | Accepts a hydrogen atom from a donor group in the target. |

| Aromatic Feature | Benzene ring | Engages in hydrophobic interactions, pi-stacking, or cation-pi interactions. |

Pharmacophoric features identified from a study on 3-Nitro-2,4,6-trihydroxybenzamide derivatives, which are structurally related to derivatives of this compound. nih.gov

Catalytic Processes and Green Chemistry Considerations

Catalysis in the Synthesis of 4-Hydroxy-3-nitrobenzonitrile Derivatives

Catalytic reduction of the nitro group is the most common pathway to synthesize amino derivatives from nitroaromatic compounds. The choice of catalyst is paramount in achieving high yield and selectivity, especially when other reducible functional groups, such as the nitrile group in this compound, are present.

Noble metals, such as platinum (Pt), palladium (Pd), and rhodium (Rh), are highly effective catalysts for the hydrogenation of nitroarenes. figshare.com These metals, typically supported on materials like carbon (e.g., 10% Pt/C), facilitate the reduction of the nitro group to a primary amine with high efficiency. researchgate.net The process involves the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by a stepwise reduction.

The reaction sequence for the hydrogenation of a nitrobenzonitrile to an aminobenzonitrile can be summarized as follows:

Nitrobenzonitrile → Nitrosobenzonitrile → Hydroxylaminobenzonitrile → Aminobenzonitrile

While highly active, noble metal catalysts suffer from significant drawbacks, including high cost, scarcity, and susceptibility to poisoning, which can limit their industrial applicability. figshare.comcas.cn Furthermore, over-hydrogenation can sometimes occur, leading to the reduction of the nitrile group or the aromatic ring if not carefully controlled. figshare.com

To address the limitations of noble metals, significant research has focused on developing efficient and cost-effective noble metal-free catalysts. cas.cn These alternatives are often based on earth-abundant transition metals like nickel (Ni), cobalt (Co), and iron (Fe), or are entirely metal-free. acs.orgacs.orgunimi.it